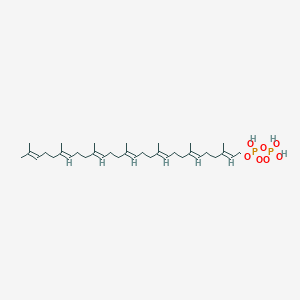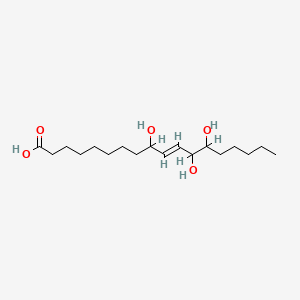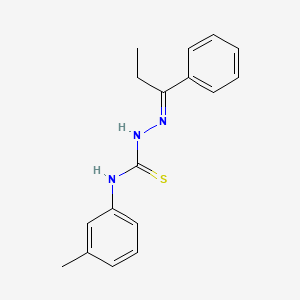
1-(m-Tolyl)-3-(1-phenylpropylideneamino)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-3-(1-phenylpropylideneamino)thiourea is an alkylbenzene.
Scientific Research Applications
Crystal and Molecular Structure Analysis
The crystal and molecular structures of similar thiourea compounds, such as 1-(biphenyl-4-carbonyl)-3-p-tolyl-thiourea and 1-(2-chloro-benzoyl)-3-p-tolyl-thiourea, have been studied using X-ray diffraction and spectroscopy. These studies provide insights into the geometric configurations and molecular interactions of thiourea derivatives, which are essential for understanding their potential applications in various scientific fields (Arslan, Flörke, & Külcü, 2004) (Arslan, Flörke, & Külcü, 2004).
Corrosion Inhibition
Studies on thiourea derivatives, such as m-tolyl thiourea, have demonstrated their effectiveness as corrosion inhibitors for metals like aluminum in acidic environments. These compounds have been shown to adhere to metal surfaces and provide protection against corrosion, making them valuable in industrial applications (Singh, Singh, Chaudhary, & Agarwal, 1981).
Spectroscopic and Theoretical Studies
Spectroscopic studies, such as infrared and Raman spectroscopies, alongside theoretical methods like Density Functional Theory (DFT), have been applied to thiourea derivatives, including 1-(o-tolyl)thiourea. These investigations provide detailed insights into the molecular structure, vibrational frequencies, and thermodynamic properties of these compounds (Bahçelī, Sarıkaya, Dereli, & Özturan, 2020).
Application in Solar Cells
Thiourea derivatives have been researched for their potential application in dye-sensitized solar cells. They are considered as additives in gel polymer electrolytes to improve the solar to electric conversion efficiency. This highlights the potential of thiourea derivatives in renewable energy technologies (Karthika et al., 2019).
Synthesis and Biological Evaluation
Thioureas, including derivatives like 1-(m-Tolyl)-3-(1-phenylpropylideneamino)thiourea, have been synthesized and evaluated for various biological activities. These activities include antibacterial, antifungal, and antioxidant properties, showcasing the potential of these compounds in pharmaceutical and agricultural applications (V., Revankar, & Kulkarni, 2015).
properties
Product Name |
1-(m-Tolyl)-3-(1-phenylpropylideneamino)thiourea |
|---|---|
Molecular Formula |
C17H19N3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[(E)-1-phenylpropylideneamino]thiourea |
InChI |
InChI=1S/C17H19N3S/c1-3-16(14-9-5-4-6-10-14)19-20-17(21)18-15-11-7-8-13(2)12-15/h4-12H,3H2,1-2H3,(H2,18,20,21)/b19-16+ |
InChI Key |
YXRSTZXRGIBZBD-KNTRCKAVSA-N |
Isomeric SMILES |
CC/C(=N\NC(=S)NC1=CC=CC(=C1)C)/C2=CC=CC=C2 |
SMILES |
CCC(=NNC(=S)NC1=CC=CC(=C1)C)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=NNC(=S)NC1=CC=CC(=C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



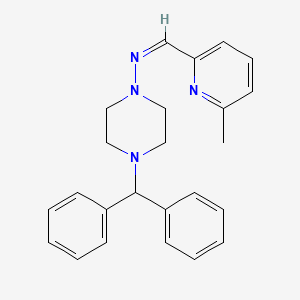
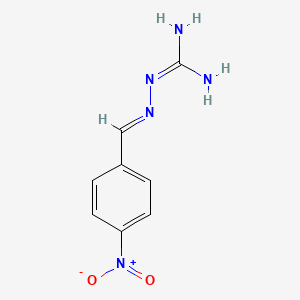
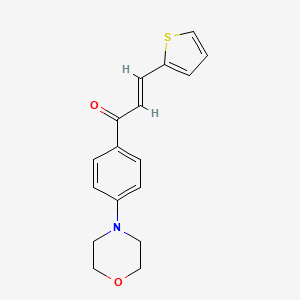
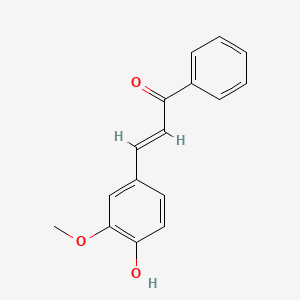
![2-[3-Benzyl-5-(1-alanyl-aminoethyl)-2,3,6,7-tetrahydro-1H-azepin-1-YL]-1-oxopropyl-valinyl-valine-methylester](/img/structure/B1231496.png)

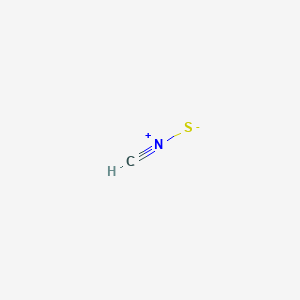
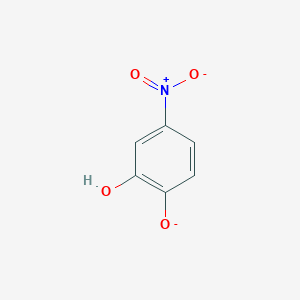
![2-(1H-Benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B1231502.png)
![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B1231504.png)

